molecular formula C16H16N2O3 B2521154 4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid CAS No. 101280-59-5

4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid

Cat. No.: B2521154
CAS No.: 101280-59-5
M. Wt: 284.315
InChI Key: ODFBNHLCJVNOEF-LICLKQGHSA-N
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Description

4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid is a research-grade chemical compound offered for investigative purposes in biochemical and pharmaceutical studies. The structural motif of a benzylideneamino linkage to a hydroxybenzoic acid core suggests potential for diverse research applications, which may include exploration as an organic dye, a synthetic intermediate for more complex molecules, or a candidate in material science. The dimethylamino and phenolic hydroxyl groups within its molecular architecture provide potential sites for coordination and hydrogen bonding, making it a compound of interest in the development of novel materials or as a ligand in catalytic systems. Researchers can utilize this compound to study its photophysical properties, reactivity, and interactions with biological targets. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]methylideneamino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-18(2)13-6-3-11(4-7-13)10-17-12-5-8-14(16(20)21)15(19)9-12/h3-10,19H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFBNHLCJVNOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101280-59-5
Record name 4-(4-(Dimethylamino)benzylideneamino)salicylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-hydroxybenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its Schiff base structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

4-(Dimethylamino)-2-hydroxybenzoic Acid

  • Molecular Formula: C₉H₁₁NO₃
  • Molecular Weight : 181.19 g/mol
  • Key Differences: Lacks the benzylideneamino (–CH=N–) bridge, reducing conjugation and planarity. Simpler structure with lower molecular weight. Higher solubility in polar solvents due to the absence of hydrophobic aromatic extensions.
  • Applications : Intermediate in rhodamine dye synthesis .

4-(4-Nitrobenzylideneamino)benzoic Acid

  • Structure: Similar backbone but replaces –N(CH₃)₂ with a nitro (–NO₂) group.
  • Key Differences: Electron-withdrawing nitro group reduces electron density, altering reactivity in electrophilic substitutions. Lower basicity compared to dimethylamino derivatives. Enhanced thermal stability due to nitro group rigidity .
  • Applications : Precursor for nitro-substituted β-lactams .

4-[4-(Dimethylamino)benzylidene]-2-phenyl-2-oxazolin-5-one

  • Molecular Formula : C₁₈H₁₆N₂O₂
  • Molecular Weight : 292.33 g/mol
  • Key Differences: Replaces benzoic acid with an oxazolinone ring, introducing a lactone-like structure. Higher melting point (216.5–217°C) due to increased crystallinity from the oxazolinone ring . Reduced acidity (pKa ~2.0) compared to the hydroxybenzoic acid moiety.
  • Applications : Chromophore in optical materials .

Thiazolidinone Derivatives (e.g., 2-({4-[5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic Acid)

  • Molecular Formula : C₂₂H₂₀N₂O₅S₂
  • Molecular Weight : 456.53 g/mol
  • Key Differences: Incorporates a thiazolidinone ring with sulfur atoms, enhancing metal-binding capacity. Methoxy (–OCH₃) substituent increases lipophilicity. Higher molecular weight impacts pharmacokinetics (e.g., bioavailability) .
  • Applications : Anticancer and antimicrobial agents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Notable Applications
4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid C₁₆H₁₆N₂O₃ 284.315 –N(CH₃)₂, –CH=N–, –COOH, –OH Not reported Precursor for β-lactams
4-(Dimethylamino)-2-hydroxybenzoic acid C₉H₁₁NO₃ 181.19 –N(CH₃)₂, –COOH, –OH Not reported Rhodamine dye synthesis
4-(4-Nitrobenzylideneamino)benzoic acid C₁₄H₁₀N₂O₄ 270.24 –NO₂, –CH=N–, –COOH Not reported Nitro-substituted β-lactams
4-[4-(Dimethylamino)benzylidene]-2-phenyl-2-oxazolin-5-one C₁₈H₁₆N₂O₂ 292.33 –N(CH₃)₂, –CH=N–, oxazolinone 216.5–217 Optical materials
Thiazolidinone derivative (C₂₂H₂₀N₂O₅S₂) C₂₂H₂₀N₂O₅S₂ 456.53 –S–, thiazolidinone, –OCH₃ Not reported Antimicrobial agents

Research Findings and Key Insights

Physicochemical Properties

  • The hydroxybenzoic acid moiety in the target compound increases water solubility (logP ~1.8) compared to oxazolinone derivatives (logP ~2.5) .
  • Nitro-substituted analogs exhibit redshifted UV-Vis absorption (λmax ~420 nm) due to stronger electron withdrawal .

Biological Activity

4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid, also known as a derivative of 4-aminosalicylic acid, is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, including antimicrobial and anticancer properties, making it a subject of various research studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O3, with a molecular weight of approximately 284.31 g/mol. The structure features a dimethylamino group and a hydroxybenzoic acid moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC16H16N2O3
Molecular Weight284.31 g/mol
CAS Number101280-59-5
SMILESCN(c1ccc(cc1)/C=N/c1ccc(c(c1)O)C(=O)O)C

Antimicrobial Activity

Studies have indicated that derivatives of hydroxybenzoic acids, including this compound, possess significant antimicrobial properties. In vitro analyses have shown effectiveness against various pathogens, suggesting potential applications in treating infections.

Anticancer Potential

Research has demonstrated that Schiff bases, such as this compound, may exhibit anticancer activity. For instance, a study on related compounds showed significant growth inhibition against cancer cell lines, with some derivatives demonstrating IC50 values as low as 3.8 µM against DU145 prostate cancer cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. It is believed to inhibit key enzymes or disrupt cellular processes critical for pathogen survival or cancer cell proliferation.

  • Antimicrobial Mechanism : The compound may disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Mechanism : It potentially interferes with microtubule dynamics, inhibiting tubulin polymerization, which is essential for cancer cell division .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study : A recent study demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy .
  • Anticancer Research : In a comparative study involving various Schiff bases, this compound showed promising results in inhibiting the proliferation of cancer cell lines through apoptosis induction .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid, and how can purity be optimized?

  • Methodology :

  • Synthesis : The compound can be synthesized via Schiff base formation by condensing 4-(dimethylamino)benzaldehyde with 4-amino-2-hydroxybenzoic acid under reflux in ethanol or methanol. Acid catalysis (e.g., glacial acetic acid) enhances reaction efficiency .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) or TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
    • Critical Parameters : Control reaction pH (~4–6) to avoid hydrolysis of the Schiff base. Maintain anhydrous conditions to prevent side reactions .

Q. How can the crystal structure and hydrogen-bonding network of this Schiff base be characterized?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated DMSO/ethanol solution. Resolve the structure using software like OLEX2 or SHELX. Key metrics: space group, unit cell parameters, and hydrogen-bond distances (e.g., O–H···N interactions) .
  • Lattice Energy Calculations : Compare experimental data with Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to validate intermolecular interactions .

Q. What spectroscopic techniques are suitable for confirming the compound’s structure?

  • Methodology :

  • FT-IR : Identify imine (C=N) stretch at ~1600–1640 cm⁻¹ and phenolic O–H stretch at ~3200–3500 cm⁻¹ .
  • NMR : Confirm aromatic protons (δ 6.8–8.2 ppm in DMSO-d6) and dimethylamino group (singlet at δ ~3.0 ppm for N(CH₃)₂) .
  • UV-Vis : Monitor π→π* transitions (λmax ~300–350 nm) in ethanol, with solvatochromic shifts indicating polarity-dependent electronic behavior .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this Schiff base?

  • Methodology :

  • DFT Optimization : Use Gaussian 16 with B3LYP/6-311+G(d,p) to optimize geometry. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict charge-transfer behavior .
  • Reactivity Descriptors : Calculate global electrophilicity index (ω) and Fukui functions to identify nucleophilic/electrophilic sites for targeted derivatization .
    • Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy (RMSD <5% for bond lengths) .

Q. What strategies resolve contradictions in biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodology :

  • Mechanistic Studies : Use ESR spectroscopy to detect radical scavenging (e.g., DPPH assay) and quantify ROS generation in cell models (e.g., H2DCFDA probe) .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., –OH, –OCH₃) to isolate effects. For example, hydroxyl groups enhance antioxidant activity, while methoxy groups may promote pro-oxidant behavior under specific pH conditions .

Q. How can this compound be integrated into advanced materials (e.g., metal-organic frameworks or sensors)?

  • Methodology :

  • Coordination Chemistry : React with transition metals (e.g., Cu(II), Zn(II)) in DMF/water to form complexes. Characterize via SCXRD and TGA to assess thermal stability .
  • Sensor Design : Functionalize graphene oxide with the Schiff base. Test fluorescence quenching in the presence of metal ions (e.g., Fe³⁺) using Stern-Volmer plots .

Data Contradiction and Optimization

Q. Why do solubility profiles vary across solvents, and how can this be leveraged for formulation?

  • Analysis :

  • Solubility Screening : Use shake-flask method in buffers (pH 1.2–7.4) and solvents (DMSO > ethanol > water). Poor aqueous solubility (logP ~2.5) suggests nanoformulation (e.g., liposomes) for drug delivery .
  • Co-Crystallization : Co-crystallize with succinic acid to enhance aqueous solubility while retaining bioactivity .

Q. How do experimental results deviate from computational predictions, and what adjustments are needed?

  • Troubleshooting :

  • Basis Set Selection : Switch from 6-311+G(d,p) to def2-TZVP for better agreement with experimental bond angles .
  • Solvent Effects : Include PCM (Polarizable Continuum Model) in DFT to account for solvation shifts in UV-Vis spectra .

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